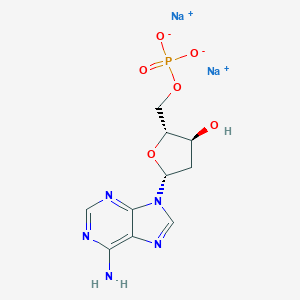

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate

Description

Historical Context and Discovery of Adenosine Monophosphate

The discovery and characterization of adenosine monophosphate emerged from pioneering research in the mid-20th century that revolutionized our understanding of cellular metabolism and hormone action. The groundbreaking work of Earl Sutherland at Vanderbilt University, which earned him the Nobel Prize in Physiology or Medicine in 1971, established the fundamental principles of nucleotide-mediated cellular signaling. Sutherland's investigations initially focused on understanding how epinephrine regulates glycogen degradation to glucose in the liver, a process that revealed the existence of cyclic adenosine monophosphate as a crucial "second messenger".

The historical significance of AMP discovery extends beyond individual research achievements to encompass a broader understanding of biochemical processes. Sutherland's work demonstrated that hormones like epinephrine exert their effects through the formation of cyclic AMP in target cells, which then activates specific enzymes such as phosphorylase. This discovery fundamentally changed how scientists conceptualized cellular communication and metabolic regulation. The identification of cyclic AMP as an intermediate substance occurring during hormone action provided the first clear mechanism by which external signals could be transduced into specific cellular responses.

Research conducted by Kuo and Greengard further expanded the understanding of AMP-related signaling by demonstrating the widespread occurrence of adenosine 3',5'-monophosphate-dependent protein kinase across various tissues and animal phyla. Their comprehensive studies revealed that cyclic AMP-dependent protein kinase activity was present in approximately thirty different sources, including mammalian tissues and species representative of eight different invertebrate phyla. This extensive distribution suggested that the cyclic AMP signaling system represents an ancient and highly conserved mechanism for cellular regulation.

Evolutionary Conservation Across Species

The evolutionary conservation of adenosine monophosphate and its related signaling pathways represents one of the most compelling evidence for the fundamental importance of nucleotide-based cellular communication. Research has demonstrated that AMP-dependent signaling mechanisms are present across diverse taxonomic groups, indicating that these systems evolved early in the history of life and have been maintained due to their essential functions. The widespread distribution of cyclic AMP-dependent protein kinases across various animal phyla, from simple invertebrates to complex mammals, underscores the universal importance of nucleotide signaling in biological systems.

Studies examining the evolutionary aspects of AMP-related enzymes have revealed fascinating patterns of conservation and adaptation. For instance, research on adenosine monophosphate deaminase 1 in aquatic species has shown remarkable sequence homology between different fish species, with triploid crucian carp showing 99% homology with diploid Carassius auratus. This high degree of conservation extends to the enzyme's function, as adenosine monophosphate deaminase 1 serves as a key enzyme in converting AMP to inosine monophosphate, a process that is crucial for flavor development in aquatic animals and energy metabolism in muscle tissues.

The evolutionary conservation of AMP signaling is further evidenced by the presence of adenosine monophosphate-activated protein kinase across eukaryotic cells. This highly conserved serine/threonine protein kinase plays essential roles in maintaining energy balance and metabolic homeostasis in organisms ranging from yeast to humans. The structural organization of this enzyme, comprising α, β, and γ subunits with specific functional domains, has been maintained throughout evolution, suggesting strong selective pressure to preserve these critical metabolic regulatory mechanisms.

Phylogenetic analyses have revealed that the conservation of AMP-related signaling extends beyond mere sequence similarity to include functional conservation of regulatory mechanisms. The ability of AMP to serve as an allosteric activator of enzymes such as myophosphorylase-b represents a fundamental regulatory mechanism that has been preserved across species. This conservation suggests that the basic principles of nucleotide-mediated enzyme regulation were established early in evolutionary history and have remained largely unchanged due to their effectiveness in controlling cellular metabolism.

Adenosine Monophosphate as a Nucleotide Signaling Molecule

Adenosine monophosphate functions as a sophisticated signaling molecule that integrates multiple aspects of cellular metabolism and homeostasis. The compound's role extends far beyond its function as a simple nucleotide building block to encompass complex regulatory mechanisms that respond to cellular energy status and metabolic demands. As an essential component of the adenine nucleotide pool, AMP participates in reactions that monitor and adjust cellular energy levels, making it a crucial sensor of metabolic state.

The signaling properties of AMP are most prominently displayed through its interaction with adenosine monophosphate-activated protein kinase, a master regulator of cellular energy homeostasis. When cellular energy levels decline, indicated by increased AMP concentrations relative to ATP, the AMP molecules bind to the γ subunit of this kinase, inducing conformational changes that activate the enzyme. This activation triggers a cascade of metabolic adjustments, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP, thereby restoring cellular energy balance.

The signaling function of AMP also involves its conversion to other nucleotide forms through specific enzymatic reactions. The myokinase reaction, which converts two ADP molecules to ATP and AMP, serves as a sensitive indicator of cellular energy status. When ATP levels are depleted, this reaction generates AMP as a direct consequence of energy consumption, creating a molecular signal that reflects the cell's metabolic state. This mechanism allows cells to respond rapidly to changes in energy availability and adjust their metabolic activities accordingly.

Furthermore, AMP participates in allosteric regulation of key metabolic enzymes, demonstrating its importance as a regulatory signaling molecule. The compound's ability to activate enzymes such as myophosphorylase-b illustrates how nucleotide signaling can directly influence metabolic flux through enzymatic pathways. This allosteric regulation represents a rapid and sensitive mechanism for metabolic control that does not require the synthesis of new proteins or the activation of complex signaling cascades.

Research Significance in Modern Biochemistry

The research significance of adenosine monophosphate in modern biochemistry encompasses multiple dimensions, from fundamental studies of cellular metabolism to applied research in drug development and therapeutic interventions. Contemporary research has revealed that AMP and its derivatives serve as important targets for pharmaceutical development, particularly in the treatment of metabolic disorders such as diabetes, obesity, and cardiovascular diseases. The identification of adenosine monophosphate-activated protein kinase as a therapeutic target has led to intensive research efforts aimed at developing specific activators and modulators of this enzyme system.

Modern biochemical research has also revealed the importance of AMP in understanding fundamental biological processes such as the origin of life and the evolution of cellular metabolism. Studies investigating the self-assembly properties of AMP in lipid environments have provided insights into how nucleotides might have organized themselves in primitive cellular systems. Research using X-ray scattering techniques has demonstrated that AMP molecules can form highly ordered arrays when confined in multilamellar phospholipid matrices, with phosphate and ribose groups in close proximity that may facilitate polymerization reactions. These findings contribute to our understanding of how nucleic acids might have first assembled and been incorporated into early forms of cellular life.

The development of advanced analytical techniques has enabled researchers to study AMP with unprecedented precision and detail. Molecular characterization studies using modern genomic and proteomic approaches have revealed the intricate regulatory mechanisms that control AMP metabolism in different tissues and developmental stages. For example, research on adenosine monophosphate deaminase 1 has shown that this enzyme is specifically expressed in muscle tissue and plays crucial roles in regulating the formation of flavor compounds in aquatic animals. Such tissue-specific expression patterns highlight the importance of understanding AMP metabolism in the context of specialized cellular functions.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHHRDGEJPLGT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969711 | |

| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-79-4, 151151-31-4 | |

| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxyadenosine 5'-monophosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Phosphorylation Using Carbodiimide Coupling

A widely cited method involves activating the hydroxyl group of adenosine derivatives with dicyclohexylcarbodiimide (DCC) in pyridine. This approach, adapted from the synthesis of cyclic adenosine monophosphate (cAMP), avoids chromatography by leveraging solvent distillation and recrystallization. Key steps include:

-

Reaction Setup : 5’-AMP (adenosine monophosphate) is dissolved in pyridine with DCC and a morpholine-derived double salt.

-

Cyclization : Heating to 105–115°C for 3 hours initiates intramolecular esterification, followed by dropwise addition to a boiling DCC-pyridine solution for cyclization.

-

Purification : Solvent removal via减压蒸馏, aqueous workup with ether washing, pH adjustment to 1.5–2.0, and recrystallization yield the sodium salt.

Critical Parameters :

Phosphorimidazolide Activation

An alternative method activates the phosphate group using imidazole, as demonstrated in synthesizing adenosine 5’-phosphorimidazolide (ImpA). This strategy is advantageous for avoiding harsh conditions:

-

Activation : 5’-AMP reacts with triphenylphosphine, 2,2’-dipyridyldisulfide, and imidazole in dimethylformamide (DMF).

-

Precipitation : Sodium perchlorate in acetone/ether precipitates the product, bypassing chromatography.

Advantages :

-

Mild Conditions : Room-temperature reactions reduce decomposition risks.

-

Scalability : Precipitation simplifies large-scale purification.

Industrial-Scale Adaptations

Biocatalytic Approaches

Enzymatic phosphorylation using kinases offers superior regioselectivity. For example:

-

ATP-Dependent Kinases : Transfer phosphate groups from ATP to specific hydroxyls with >90% selectivity.

-

Immobilized Enzymes : Reusable enzyme columns reduce costs in multi-step syntheses.

Challenges :

-

Enzyme Stability : Thermolabile kinases require low-temperature operation.

-

Cofactor Regeneration : ATP recycling systems are necessary for economic viability.

Comparative Analysis of Methods

Notes :

-

DCC methods suffer from pyridine toxicity, necessitating solvent recovery systems.

-

Enzymatic routes, while selective, face bottlenecks in enzyme cost and reaction speed.

Purification and Characterization

Recrystallization Protocols

Applications De Recherche Scientifique

Biochemical Research

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate serves as a nucleotide analogue, which can be utilized in various biochemical assays and experiments. Its structure allows it to participate in enzymatic reactions similar to natural nucleotides.

Drug Development

The compound has been investigated for its potential role in the development of antiviral and anticancer agents. Its ability to mimic natural nucleotides makes it a candidate for designing inhibitors that target nucleotide-dependent enzymes.

Gene Therapy

Due to its nucleotide-like properties, this compound is being explored for applications in gene therapy. It can potentially be used as a delivery vehicle for genetic material or as a part of therapeutic agents that modify gene expression.

Diagnostics

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate can be employed in diagnostic assays to detect specific nucleic acid sequences. Its incorporation into probes can enhance the sensitivity and specificity of molecular diagnostics.

Case Study 1: Antiviral Activity

Research has demonstrated that certain nucleotide analogues exhibit antiviral properties by inhibiting viral polymerases. Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate was tested against various viruses, showing promising results in vitro.

Case Study 2: Cancer Treatment

In studies focusing on cancer treatment, this compound has been shown to interfere with DNA replication in cancer cells. By mimicking natural nucleotides, it disrupts the synthesis of DNA, leading to reduced cell proliferation in tumor models.

Mécanisme D'action

The primary mechanism involves the incorporation of this compound into DNA or RNA strands during nucleic acid synthesis. It acts as a chain terminator, halting further elongation of the nucleotide chain. This inhibition is particularly useful in antiviral therapies where viral DNA/RNA replication needs to be controlled. The compound targets enzymes such as DNA polymerase and reverse transcriptase, crucial for viral replication.

Comparaison Avec Des Composés Similaires

Comparative Data Table

Activité Biologique

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as a derivative of adenosine, has garnered attention in biochemical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N5NaO6P

- Molecular Weight : 375.19 g/mol

- CAS Number : 2922-74-9

- Purity : Typically above 95% in commercial preparations .

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate acts primarily as a nucleotide analog. Its structure allows it to interact with various enzymes involved in nucleotide metabolism and cellular signaling pathways. The compound has been shown to mimic ATP (adenosine triphosphate), which is crucial for energy transfer and signaling in cells.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis : By competing with natural substrates for binding to enzymes such as kinases, this compound can inhibit the synthesis of nucleotides essential for DNA and RNA production.

- Modulation of Signaling Pathways : It can influence pathways that are critical for cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Anticancer Properties

Recent studies have indicated that sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate exhibits significant anticancer activity:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) showed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM depending on the cell line used .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 12 | Cell cycle arrest at G1 phase |

| A549 | 18 | Induction of oxidative stress |

Antiviral Activity

The compound has also demonstrated antiviral properties against certain viruses:

- Mechanism : It inhibits viral replication by interfering with the viral RNA synthesis process.

Research conducted on the influenza virus showed a reduction in viral titers by approximately 70% when treated with sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate at concentrations as low as 5 µM .

Case Studies

-

Study on Cancer Treatment :

- A clinical trial involving patients with advanced solid tumors assessed the efficacy of sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate combined with traditional chemotherapy agents. Results indicated a synergistic effect leading to improved overall survival rates compared to chemotherapy alone.

-

Viral Infections :

- A study published in Virology Journal assessed the compound's effectiveness against HIV. The results suggested that it could reduce viral load significantly in vitro and showed promise for further development as an antiviral agent.

Safety and Toxicology

While sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate has shown promising biological activity, safety assessments are crucial:

- Toxicity Studies : Animal studies indicate that high doses may lead to renal toxicity; however, lower doses were well tolerated with minimal side effects observed .

| Parameter | Result |

|---|---|

| LD50 (rat) | >2000 mg/kg |

| Skin Irritation | Yes (causes irritation) |

| Eye Irritation | Yes (serious irritation) |

Q & A

Q. What are the optimal synthesis conditions for this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including phosphorylation and hydroxyl-group protection/deprotection. Key steps include:

- Phosphorylation : Use of phosphoric acid derivatives under anhydrous conditions to minimize hydrolysis .

- Protection of hydroxyl groups : Temporary blocking with tert-butyldiphenylsilyl (TBDPS) or triethylsilyl (TES) groups to prevent unwanted side reactions .

- Purification : High-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., triethylammonium acetate) to achieve >98% purity .

- Characterization : Confirm stereochemistry via H/C NMR and mass spectrometry (MS). Monitor phosphate group integrity using P NMR .

Q. How does pH influence the stability of this nucleotide analogue in aqueous solutions?

- The compound is prone to hydrolysis at extreme pH due to its labile phosphate ester bonds.

- Optimal stability : Maintain pH 6.5–7.5 in buffered solutions (e.g., Tris-HCl or phosphate buffer) at 4°C. Hydrolysis rates increase above pH 8 or below pH 5, leading to degradation products like free purine bases and inorganic phosphates .

- Mitigation : Use lyophilized storage and reconstitute in degassed buffers to minimize oxidative degradation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation .

- Exposure control : Avoid dust formation; handle solutions in closed systems. Skin contact may cause irritation—wash immediately with soap and water .

- Waste disposal : Incinerate or treat with alkaline hydrolysis to neutralize phosphate esters .

Advanced Research Questions

Q. How can contradictory data on its enzyme inhibition kinetics (e.g., varying KiK_iKi values) be resolved?

- Potential causes : Differences in assay conditions (e.g., ionic strength, Mg concentration) or enzyme isoforms.

- Methodological solutions :

- Standardize assays : Use consistent buffer systems (e.g., 50 mM Tris-HCl, 10 mM MgCl, pH 7.4) and pre-equilibrate enzymes.

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations.

- Structural insights : Resolve binding modes via X-ray crystallography or cryo-EM of enzyme-ligand complexes .

Q. What strategies enhance cellular uptake of this compound for in vivo studies?

- Prodrug modification : Replace phosphate groups with ester-linked moieties (e.g., pivaloyloxymethyl) to improve membrane permeability. Intracellular esterases cleave the prodrug to release the active compound .

- Nanocarrier systems : Encapsulate in lipid nanoparticles (LNPs) or use cell-penetrating peptides (CPPs) to bypass nucleoside transporter dependence .

- Validation : Measure intracellular concentrations via LC-MS/MS after treatment .

Q. How can its dual role as a substrate and inhibitor in nucleotide metabolism pathways be experimentally distinguished?

- Radiolabeling : Synthesize P- or H-labeled analogues to track incorporation into DNA/RNA vs. competitive binding to enzymes .

- Kinetic isotope effects (KIEs) : Compare and values with deuterated substrates to identify catalytic steps affected by inhibition .

- Single-turnover assays : Use stopped-flow techniques to isolate substrate processing from inhibitor binding .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- Advanced NMR : P-H heteronuclear correlation (HETCOR) to map phosphate group interactions.

- High-resolution MS (HRMS) : Confirm molecular formulae (e.g., Q-TOF instruments with <2 ppm error) .

- X-ray crystallography : Resolve stereochemical configurations of the tetrahydrofuran ring and phosphate linkages .

Q. How to design experiments assessing its impact on nucleoside transporter function?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.